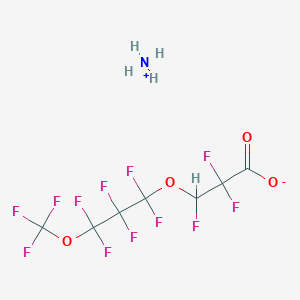

Ammonium 4,8-dioxa-3H-perfluorononanoate

CAS No.: 958445-44-8

Cat. No.: VC17245523

Molecular Formula: C7H5F12NO4

Molecular Weight: 395.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 958445-44-8 |

|---|---|

| Molecular Formula | C7H5F12NO4 |

| Molecular Weight | 395.10 g/mol |

| IUPAC Name | azanium;2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoate |

| Standard InChI | InChI=1S/C7H2F12O4.H3N/c8-1(3(9,10)2(20)21)22-5(13,14)4(11,12)6(15,16)23-7(17,18)19;/h1H,(H,20,21);1H3 |

| Standard InChI Key | PLWXPXSPYCHPTF-UHFFFAOYSA-N |

| Canonical SMILES | C(C(C(=O)[O-])(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F.[NH4+] |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

ADONA, with the chemical formula and a molecular weight of 395.10 g/mol, consists of a perfluorinated ether chain terminated by a carboxylate group complexed with an ammonium ion . Its IUPAC name, azanium;2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoate, reflects its branched fluorinated structure . The compound’s canonical SMILES notation, , highlights the integration of ether oxygen atoms and fluorine substituents.

Table 1: Key Chemical Properties of ADONA

| Property | Value |

|---|---|

| CAS Number | 958445-44-8 |

| Molecular Formula | |

| Molecular Weight | 395.10 g/mol |

| IUPAC Name | Azanium;2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoate |

| SMILES |

Structural and Stereochemical Features

ADONA’s 3D conformation, derived from X-ray crystallography and computational modeling, reveals a rigid perfluorinated backbone with ether linkages at the 4,8-positions. This configuration enhances thermal stability and resistance to degradation, common traits of PFAS compounds . The ammonium counterion stabilizes the carboxylate group, ensuring solubility in polar solvents during fluoropolymer synthesis.

Synthesis and Industrial Applications

Manufacturing Process

ADONA is synthesized via a two-step fluorination process:

-

Perfluorononanoic Acid Precursor: Perfluorononanoic acid undergoes etherification with hexafluoropropylene oxide, introducing dioxa groups at the 4,8-positions.

-

Ammonium Salt Formation: The resulting acid is neutralized with ammonium hydroxide, yielding the final ammonium salt .

This method minimizes byproducts like perfluorooctanoic acid (PFOA), aligning with global efforts to phase out persistent pollutants .

Role in Fluoropolymer Production

ADONA serves as a critical emulsifier in the polymerization of tetrafluoroethylene (TFE) to produce polytetrafluoroethylene (PTFE). Its mechanism involves:

-

Stabilizing TFE droplets in aqueous media.

-

Reducing interfacial tension during monomer dispersion.

-

Enhancing polymer chain alignment for improved mechanical properties.

Compared to APFO, ADONA’s shorter perfluoroalkyl chain ( vs. ) and ether linkages reduce bioaccumulation potential, making it a preferred alternative .

Toxicological Profile

Acute Toxicity

-

Oral Exposure (Rats): The median lethal dose () for ADONA is 500–1,000 mg/kg, classifying it as moderately toxic. Symptoms include lethargy, reduced feed intake, and hepatocellular hypertrophy .

-

Dermal Exposure (Rabbits): exceeds 2,000 mg/kg, indicating low dermal toxicity. Mild erythema is observed at high doses .

Irritation and Sensitization

-

Ocular Irritation (Rabbits): ADONA causes moderate to severe conjunctival redness and corneal opacity, persisting for 7–14 days post-exposure .

-

Dermal Sensitization (Mice): Weak sensitization potential is noted in local lymph node assays, with stimulation indices <3 .

Chronic and Developmental Effects

-

28-/90-Day Studies (Rats):

-

Developmental Toxicity: No teratogenic effects are observed except at maternally toxic doses (≥300 mg/kg/day) .

Mechanistic Insights: PPARα Activation

ADONA acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist in male rats, upregulating fatty acid oxidation genes (e.g., ) and inducing hepatic hypertrophy . This receptor-mediated pathway explains its organ-specific toxicity.

Environmental and Regulatory Considerations

Environmental Persistence

As a PFAS, ADONA resists hydrolysis, photolysis, and microbial degradation. Its estimated half-life in water exceeds 5 years, posing risks of long-term contamination .

| Parameter | ADONA | APFO |

|---|---|---|

| Bioaccumulation Factor | 120 (Fish) | 980 (Fish) |

| Oral | 500–1,000 mg/kg | 50–100 mg/kg |

| NOAEL (28-Day, Males) | 10 mg/kg/day | 1 mg/kg/day |

Future Directions and Recommendations

While ADONA represents a safer alternative to legacy PFAS, its environmental persistence necessitates:

-

Advanced Remediation Technologies: Electrochemical oxidation for PFAS destruction in wastewater.

-

Safer Alternatives: Development of non-fluorinated emulsifiers (e.g., silicone-based surfactants).

-

Long-Term Epidemiological Studies: Assessing human exposure in fluoropolymer production workers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume